N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-fluorobenzamide
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Overview
Description
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidenehydrazino group attached to an oxoethyl chain, which is further connected to a 4-fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-fluorobenzamide typically involves the following steps:
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Formation of Benzylidenehydrazine: : The initial step involves the condensation of benzaldehyde with hydrazine hydrate to form benzylidenehydrazine. This reaction is usually carried out in ethanol under reflux conditions.
C6H5CHO+NH2NH2⋅H2O→C6H5CH=NNH2+H2O
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Formation of Oxoethyl Intermediate: : The benzylidenehydrazine is then reacted with ethyl chloroacetate to form the oxoethyl intermediate. This reaction is typically conducted in the presence of a base such as sodium ethoxide.
C6H5CH=NNH2+ClCH2COOEt→C6H5CH=NNHCOCH2COOEt+NaCl
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Formation of Final Product: : The final step involves the reaction of the oxoethyl intermediate with 4-fluorobenzoyl chloride to yield this compound. This reaction is typically carried out in the presence of a base such as pyridine.
C6H5CH=NNHCOCH2COOEt+C6H4FCOCl→C6H5CH=NNHCOCH2CONHC6H4F+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azines or other oxidized derivatives.
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Reduction: : Reduction of the benzylidene group can yield the corresponding hydrazine derivative.
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Substitution: : The fluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The hydrazone moiety is known to interact with various enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the fluorobenzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-chlorobenzamide
- N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-bromobenzamide
- N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-methylbenzamide
Uniqueness
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
468073-15-6 |
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Molecular Formula |
C16H14FN3O2 |
Molecular Weight |
299.30 g/mol |
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H14FN3O2/c17-14-8-6-13(7-9-14)16(22)18-11-15(21)20-19-10-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,22)(H,20,21)/b19-10+ |
InChI Key |
NZRUJEILYHVKFH-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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